molecular formula C8H8N4O B1455155 N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide CAS No. 939999-93-6

N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide

Cat. No.: B1455155
CAS No.: 939999-93-6
M. Wt: 176.18 g/mol
InChI Key: WQOPFFRPTUGOIP-UHFFFAOYSA-N
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Description

“N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide” is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 .


Molecular Structure Analysis

The InChI code for “N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide” is 1S/C8H8N4O/c9-8(11-13)6-5-12-4-2-1-3-7(12)10-6/h1-5,8H,9H2 . This code provides a standard way to encode the molecular structure using text.


Physical and Chemical Properties Analysis

“N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide” is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing new synthetic routes and exploring the chemical properties of imidazo[1,2-a]pyridine derivatives. For instance, the synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and its derivatives has been achieved via cyclization, followed by coupling with various amino acid derivatives, showcasing the versatility of these compounds in chemical synthesis (Stanovnik et al., 2008). Additionally, the catalyst-free synthesis of 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives via a three-component reaction highlights innovative approaches to synthesize these compounds without the need for metal catalysts, presenting an eco-friendly alternative (Ghandi et al., 2017).

Biological Activities

Imidazo[1,2-a]pyridine derivatives have shown promise in various biological applications. Research on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has uncovered their potential antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating their utility in therapeutic development (Abignente et al., 1982). Moreover, the synthesis and evaluation of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives for their anti-hepatitis B virus (HBV) activity suggest these compounds could contribute significantly to antiviral therapy (Chen et al., 2011).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for "N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide" .

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine derivatives have been utilized for the development of covalent inhibitors . This suggests that N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide might interact with its targets in a covalent manner, leading to changes in the target’s function.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors , suggesting that N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide might affect pathways related to the KRAS G12C protein.

Result of Action

Given the potential of imidazo[1,2-a]pyridine derivatives as covalent inhibitors , it’s possible that N’-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide could lead to the inhibition of its target proteins, resulting in downstream cellular effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide can be achieved through a multi-step reaction pathway involving the condensation of various starting materials.", "Starting Materials": [ "2-Aminopyridine", "2-Cyanoacetamide", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: 2-Aminopyridine is reacted with 2-Cyanoacetamide in the presence of sodium hydroxide to form 2-amino-3-cyano-4-imidazopyridine.", "Step 2: 2-amino-3-cyano-4-imidazopyridine is then reacted with hydroxylamine hydrochloride in ethanol to form N-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide.", "Step 3: The final product is purified by recrystallization from acetic acid." ] }

CAS No.

939999-93-6

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N'-hydroxyimidazo[1,2-a]pyridine-2-carboximidamide

InChI

InChI=1S/C8H8N4O/c9-8(11-13)6-5-12-4-2-1-3-7(12)10-6/h1-5,13H,(H2,9,11)

InChI Key

WQOPFFRPTUGOIP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)/C(=N\O)/N

SMILES

C1=CC2=NC(=CN2C=C1)C(=NO)N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
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N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide
Reactant of Route 3
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N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide

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